molecular formula C28H26ClFN2O2 B2685745 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533874-87-2

4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2685745
CAS No.: 533874-87-2
M. Wt: 476.98
InChI Key: KGMMGXPSAJMUBQ-UHFFFAOYSA-N
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Description

4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes both chlorophenyl and fluorophenyl groups, contributing to its distinct chemical and pharmacological properties.

Preparation Methods

The synthesis of 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the cyclopentanecarbonyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with cyclopentanone under acidic conditions to form the cyclopentanecarbonyl intermediate.

    Introduction of the fluorophenyl group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to introduce the fluorophenyl group.

    Cyclization to form the benzodiazepine core: The final step involves the cyclization of the intermediate with methylamine to form the benzodiazepine core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its interactions with various biological targets, including receptors and enzymes, to understand its pharmacological effects.

    Medicine: The compound is investigated for its potential therapeutic effects in the treatment of neurological disorders, such as anxiety and epilepsy.

    Industry: It is used in the development of new pharmaceuticals and as a precursor in the synthesis of other benzodiazepine derivatives.

Mechanism of Action

The mechanism of action of 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.

Comparison with Similar Compounds

4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can be compared with other benzodiazepine derivatives, such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituent groups, which influence their pharmacological properties. For example:

    Diazepam: Known for its long duration of action and use in the treatment of anxiety and muscle spasms.

    Lorazepam: Has a shorter duration of action and is commonly used for its anxiolytic and sedative effects.

    Clonazepam: Primarily used as an anticonvulsant and for the treatment of panic disorders.

The unique combination of chlorophenyl and fluorophenyl groups in this compound contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClFN2O2/c1-18-4-13-24-23(16-18)26(19-5-11-22(30)12-6-19)32(17-25(33)31-24)27(34)28(14-2-3-15-28)20-7-9-21(29)10-8-20/h4-13,16,26H,2-3,14-15,17H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGXPSAJMUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4(CCCC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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